molecular formula C22H45NO3 B13809966 Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester CAS No. 63833-80-7

Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester

Cat. No.: B13809966
CAS No.: 63833-80-7
M. Wt: 371.6 g/mol
InChI Key: QZEJJPSZCXBLAI-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester (CAS: 55349-70-7) is a fatty acid derivative with the molecular formula C₄₀H₇₉NO₄ and a molecular weight of 638.08 g/mol. Its structure features a stearic acid backbone esterified to an ethanolamine-derived moiety, making it amphiphilic.

Properties

CAS No.

63833-80-7

Molecular Formula

C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethyl octadecanoate

InChI

InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h23-24H,2-21H2,1H3

InChI Key

QZEJJPSZCXBLAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]ethyl stearate typically involves the esterification of stearic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 2-[(2-hydroxyethyl)amino]ethyl stearate may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]ethyl stearate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction could produce simpler alcohols .

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]ethyl stearate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.

    Medicine: It is used in the development of drug delivery systems due to its biocompatibility and ability to form micelles.

    Industry: The compound is utilized in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]ethyl stearate involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of active pharmaceutical ingredients .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Source/Reference
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester C₄₀H₇₉NO₄ 638.08 Aminoethyl, hydroxyethyl Binds to CHRM3 (antidiarrheal potential); surfactant
Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester C₂₄H₄₉NO₅ 443.65 Bis-hydroxyethyl Emulsifier (e.g., triethanolamine monostearate)
Octadecanoic acid, 2-(2-hydroxylethoxy)ethyl ester C₂₂H₄₄O₅ 400.59 Hydroxyethoxy Binds CHRM3 via hydrogen bonds; antidiarrheal activity
Octadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester C₂₁H₄₂O₄ 358.56 Hydroxymethyl, diol Primary metabolite in S. elongata; marker compound
9,12-Octadecadienoic acid-2-hydroxy-1-(hydroxymethyl)ethyl ester C₂₁H₃₈O₄ 354.53 Dienoic acid, hydroxymethyl Antibacterial activity
Octadecanoic acid, ethyl ester C₂₀H₄₀O₂ 312.53 Ethyl ester Flavoring agent; antioxidant
Octadecanoic acid, 2-hydroxyethyl ester C₂₀H₄₀O₃ 328.53 Hydroxyethyl Emollient; industrial surfactant

Key Differences in Physicochemical Properties

  • Solubility and logP: The aminoethyl derivative (logP 12.2) is highly lipophilic due to its long alkyl chain and tertiary amine, limiting aqueous solubility . Ethyl esters (e.g., Octadecanoic acid ethyl ester, logP ~9.4) have lower hydrophobicity, enhancing compatibility with lipid-based formulations . Hydroxyethyl/hydroxymethyl esters (e.g., C₂₁H₄₂O₄, logP ~6.8) exhibit moderate polarity, enabling dual-phase solubility .
  • Pharmacological Interactions: The target compound binds to CHRM3 via hydrogen bonds (ARG179, THR180) and hydrophobic interactions (PHE163), suggesting antidiarrheal mechanisms . In contrast, 9,12-Octadecadienoic acid derivatives show antibacterial activity against E. coli and S. aureus due to membrane disruption .

Biological Activity

Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester, also known as stearic acid derivative, is a complex organic compound with significant biological activity. It features a long hydrocarbon chain and functional groups that enhance its chemical reactivity and biological properties. This article explores its biological activity, mechanisms of action, applications in research and industry, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C38H75NO4
  • Molecular Weight : 638.1 g/mol
  • CAS Number : 55349-70-7
  • IUPAC Name : 2-[2-hydroxyethyl(octadecanoyl)amino]ethyl octadecanoate
PropertyValue
Molecular FormulaC38H75NO4
Molecular Weight638.1 g/mol
CAS No.55349-70-7
IUPAC Name2-[2-hydroxyethyl(octadecanoyl)amino]ethyl octadecanoate

The biological activity of this compound is primarily attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers. This integration affects membrane fluidity and permeability, which can modulate the activity of membrane-bound proteins. The compound's ability to form micelles enhances its role in drug delivery systems, particularly in liposomal formulations.

Cell Membrane Interaction

Research indicates that this compound can influence cell membrane dynamics, thereby affecting cellular signaling pathways. Its incorporation into membranes can alter the physical properties of the lipid bilayer, potentially enhancing or inhibiting the function of various membrane proteins.

Antimicrobial Properties

Studies have shown that derivatives of octadecanoic acid exhibit antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis.

Drug Delivery Applications

Due to its amphiphilic characteristics, this compound is being investigated for use in drug delivery systems. It has potential applications in formulating nanocarriers for targeted therapy in cancer treatment.

Case Studies

  • Drug Delivery Systems :
    • A study demonstrated the efficacy of liposomes formulated with Octadecanoic acid derivatives for delivering chemotherapeutic agents. The liposomes showed enhanced stability and controlled release profiles compared to conventional formulations .
  • Antimicrobial Activity :
    • Research published in a peer-reviewed journal highlighted the antimicrobial effects of octadecanoic acid derivatives against Staphylococcus aureus and Escherichia coli. The study reported a significant reduction in bacterial viability upon treatment with the compound .
  • Cell Membrane Studies :
    • An investigation into the effects of this compound on human epithelial cells revealed alterations in membrane fluidity and permeability, suggesting potential applications in enhancing drug absorption .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Differences
Octadecanoic acid, 2-hydroxyethyl esterEsterLacks amide functionality
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl esterEtherContains ether linkage instead of amide group
Octadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl esterHydroxyl derivativeFeatures an additional hydroxyl group

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